![molecular formula C6H13NO B1518128 2-[Cyclopropyl(methyl)amino]ethan-1-ol CAS No. 24907-48-0](/img/structure/B1518128.png)
2-[Cyclopropyl(methyl)amino]ethan-1-ol
Overview
Description
“2-[Cyclopropyl(methyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.17 .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like “2-[Cyclopropyl(methyl)amino]ethan-1-ol” can be achieved through various methods. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of “2-[Cyclopropyl(methyl)amino]ethan-1-ol” consists of a cyclopropyl group attached to a methylamino group, which is further connected to an ethan-1-ol group .Chemical Reactions Analysis
Cyclopropane-containing compounds like “2-[Cyclopropyl(methyl)amino]ethan-1-ol” can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
“2-[Cyclopropyl(methyl)amino]ethan-1-ol” is a powder at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research on cyclopropane-containing peptides demonstrates the synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing their application in studying peptide conformations and hydrogen bonding patterns. These studies highlight the unique structural motifs that cyclopropane derivatives can induce in peptides, such as eight-membered hydrogen-bonded rings, offering insights into their potential for bioactive compound design (Abele, Seiler, & Seebach, 1999).
Bioactive Compound Development
Cyclopropane units are utilized in the development of bioactive compounds. For instance, the creation of conformationally restricted analogues of histamine using cyclopropane rings aims at enhancing activity by controlling the conformation of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002). This approach is valuable in medicinal chemistry for designing drugs with improved specificity and efficacy.
Material Science and Polymer Research
In material science, cyclopropane-containing compounds serve as intermediates in polymer synthesis. Poly(amido-amine)s carrying cyclopropane groups, for example, have been studied for their endosomolytic properties, correlating physicochemical properties with biological activity. Such polymers could be instrumental in developing novel drug delivery systems (Ferruti et al., 2000).
Organic Synthesis and Catalysis
The versatile reactivity of cyclopropane derivatives is exploited in organic synthesis, where they act as building blocks for constructing complex molecular architectures. For example, 2-nitrocyclopropanes, which can be synthesized from cyclopropane derivatives, find applications in creating amino-cyclopropanes and other biologically relevant moieties (Ghosh et al., 2023).
Safety and Hazards
The safety information for “2-[Cyclopropyl(methyl)amino]ethan-1-ol” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[cyclopropyl(methyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(4-5-8)6-2-3-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUBCFDADJJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl(methyl)amino]ethan-1-ol | |
CAS RN |
24907-48-0 | |
Record name | 2-[cyclopropyl(methyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.